CC1=NN(C2=CC=C(N+=O)C=C2)C=C1 . This compound belongs to the class of pyrazole derivatives, which are characterized by a five-membered ring containing two nitrogen atoms. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The specific substitution pattern in 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine contributes to its unique reactivity and potential applications in drug development.
The synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine typically involves several key steps:
The molecular formula of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is , with a molecular weight of approximately 232.24 g/mol. The structure features:
The compound can be characterized using various spectroscopic techniques:
3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for compounds like 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine often involves interaction with biological targets, such as enzymes or receptors. The presence of the nitro group may enhance its ability to form hydrogen bonds or participate in π-stacking interactions, which can influence its pharmacological activity. Computational studies using density functional theory (DFT) have been employed to predict reactivity patterns and interactions at the molecular level .
3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine has several scientific applications:
3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is a crystalline organic compound classified as a monosubstituted aminopyrazole bearing both methyl and 4-nitrophenyl functional groups. Its systematic IUPAC name denotes the methyl group at position 3 of the pyrazole ring, the 4-nitrophenyl substituent at position 1, and the amino group (-NH₂) at position 5. The molecular formula is C₁₀H₁₀N₄O₂, with a molecular weight of 218.22 g/mol [4] [5]. Key identifiers include:
The SMILES string (Cc1cc(N)n(n1)-c2ccc(cc2)[N+]([O-])=O) encodes the connectivity: a methyl-bonded pyrazole core with an amino group and a para-nitro-substituted phenyl ring [1] [2]. The InChIKey (TVXCGEBTCKIPNH-UHFFFAOYSA-N) provides a unique digital fingerprint for database searches.
Table 1: Key Identifiers and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 16459-47-5 | [4] [5] |
| Molecular Formula | C₁₀H₁₀N₄O₂ | [1] [5] |
| Molecular Weight | 218.22 g/mol | [4] [5] |
| Melting Point | 160–167 °C | [4] [5] |
| Appearance | Yellow crystals | [4] [5] |
| Storage Conditions | 0–8 °C | [4] [5] |
The compound’s significance is rooted in the broader development of 5-aminopyrazole chemistry, which emerged as a critical scaffold in medicinal and agrochemical research. Early synthetic routes to analogous structures, such as 1-methyl-1H-pyrazol-3-amine (CAS 1904-31-0), involved tin(II) chloride-mediated reduction of nitro precursors under acidic conditions—a method reflecting mid-20th-century reduction techniques [3] [10]. The structural motif of pyrazoles gained prominence due to their presence in pharmacologically active molecules (e.g., Celecoxib) and their versatility as ligands in coordination chemistry. The integration of a para-nitrophenyl group into the pyrazole core, as seen in 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine, exemplifies efforts to enhance electronic properties for applications in drug design and materials science [9].
This compound serves as a multifunctional building block due to its electron-rich amino group and electron-deficient nitrophenyl moiety, enabling diverse transformations:
Table 2: Primary Applications in Research
| Application Field | Role of the Compound | Reference |
|---|---|---|
| Pharmaceutical Development | Intermediate for anti-inflammatory/anticancer agents | [4] [5] |
| Agricultural Chemistry | Herbicide/pesticide scaffold | [4] [5] |
| Catalysis | Precursor for Schiff base ligands | [9] |
| Analytical Chemistry | Standard for nitroaromatic detection | [4] [5] |
CAS No.: 172886-23-6
CAS No.:
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8